N-(4-bromo-2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide
Overview
Description
N-(4-bromo-2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide, also known as BMS-986142, is a small-molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family, which plays a crucial role in the signaling pathways of cytokines. BMS-986142 has shown promising results in preclinical studies for the treatment of autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.
Mechanism of Action
N-(4-bromo-2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide selectively inhibits TYK2, which is involved in the signaling pathways of several cytokines, including interleukin (IL)-12, IL-23, and type I interferons. By inhibiting TYK2, N-(4-bromo-2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide blocks the downstream signaling of these cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and physiological effects:
N-(4-bromo-2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to reduce cytokine production in vitro and in vivo. In a phase 1 clinical trial, N-(4-bromo-2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide was well-tolerated and showed dose-dependent inhibition of cytokine production in healthy volunteers. N-(4-bromo-2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide has also been shown to reduce inflammation and improve histology in preclinical models of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-bromo-2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide is its selectivity for TYK2, which may reduce the risk of off-target effects. However, one limitation is that the long-term effects of TYK2 inhibition are not fully understood, and further studies are needed to assess the safety and efficacy of N-(4-bromo-2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide in humans.
Future Directions
There are several future directions for the development of N-(4-bromo-2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide. One potential application is in the treatment of autoimmune diseases, where N-(4-bromo-2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide may provide a more targeted and effective therapy than current treatments. Another potential application is in the treatment of viral infections, where TYK2 plays a role in the immune response. Further studies are needed to assess the safety and efficacy of N-(4-bromo-2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide in humans, as well as its potential for combination therapy with other drugs.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, N-(4-bromo-2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide was able to significantly reduce skin inflammation and improve skin histology. In a mouse model of lupus, N-(4-bromo-2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide was able to reduce autoantibody production and improve kidney function. In a mouse model of inflammatory bowel disease, N-(4-bromo-2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide was able to reduce inflammation and improve histology.
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO3S/c1-9-3-6-13(20-2)14(7-9)21(18,19)17-12-5-4-10(15)8-11(12)16/h3-8,17H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDWXPNPDSMOAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=C(C=C2)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.